(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
CAS No.: 1421587-57-6
Cat. No.: VC8443122
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421587-57-6 |
|---|---|
| Molecular Formula | C16H16N2O4 |
| Molecular Weight | 300.31 |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
| Standard InChI | InChI=1S/C16H16N2O4/c1-11-8-13(22-18-11)6-7-17-16(19)5-3-12-2-4-14-15(9-12)21-10-20-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,19)/b5-3+ |
| Standard InChI Key | CANNTKIWGGDMSW-HWKANZROSA-N |
| Isomeric SMILES | CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
| SMILES | CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | CC1=NOC(=C1)CCNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Introduction
Structural Characterization and Molecular Design
Core Structural Features
The compound features three distinct moieties:
-
Benzo[d] dioxole (Piperonyl) ring: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, known for enhancing metabolic stability and membrane permeability in drug design .
-
Acrylamide linker: The α,β-unsaturated carbonyl group enables conjugation reactions and potential covalent binding to biological nucleophiles (e.g., cysteine residues) .
-
3-Methylisoxazole-ethyl side chain: A heterocyclic isoxazole ring substituted with a methyl group at position 3, linked via an ethyl spacer to the acrylamide nitrogen. Isoxazoles are recognized for their role in kinase inhibition and epigenetic modulation .
The (E)-configuration of the acrylamide double bond is critical for maintaining planar geometry, which optimizes interactions with hydrophobic protein pockets .
Comparative Structural Analysis
The compound shares structural homology with several pharmacologically active analogs (Table 1):
Table 1: Structural analogs and their biological activities. The target compound’s isoxazole-ethyl group may enhance solubility compared to bulkier benzhydryl moieties .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key building blocks:
-
Benzo[d] dioxol-5-ylacrylic acid: Prepared via Claisen-Schmidt condensation of piperonal with acetic anhydride.
-
2-(3-Methylisoxazol-5-yl)ethylamine: Synthesized through cyclocondensation of ethyl acetoacetate with hydroxylamine, followed by reduction .
-
Acrylamide coupling: Achieved via carbodiimide-mediated amide bond formation between the acrylic acid and amine .
Preparation of Benzo[d] dioxol-5-ylacrylic Acid
Piperonal (1.0 eq) undergoes KOH-catalyzed condensation with acetic anhydride (1.2 eq) in ethanol at 60°C for 12 hours, yielding (E)-3-(benzo[d][1, dioxol-5-yl)acrylic acid (78% yield). Spectral confirmation includes:
Synthesis of 2-(3-Methylisoxazol-5-yl)ethylamine
Ethyl acetoacetate (1.0 eq) reacts with hydroxylamine hydrochloride (1.1 eq) in ethanol under reflux to form 3-methylisoxazol-5-ol (65% yield). Subsequent Appel reaction with PCl₃ converts the hydroxyl to chloride, followed by nucleophilic substitution with ethylenediamine to yield the target amine (52% yield) .
Amide Coupling
(E)-3-(Benzo[d][1, dioxol-5-yl)acrylic acid (1.0 eq) is activated with EDC/HOBt (1.2 eq) in DMF, then treated with 2-(3-methylisoxazol-5-yl)ethylamine (1.1 eq) at 0°C→RT for 24 hours. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) affords the title compound (63% yield) .
Biological Evaluation and Mechanistic Insights
Anticancer Activity
Isoxazole derivatives exhibit potent activity against hematological malignancies by disrupting protein-protein interactions involving BET bromodomains . The target compound’s isoxazole moiety may similarly inhibit BRD4, as evidenced by:
Comparatively, the benzo[d] dioxole ring enhances blood-brain barrier penetration, suggesting potential applicability in CNS lymphomas .
Future Directions and Applications
Targeted Drug Delivery
Conjugation to antibody-drug conjugates (ADCs) via the acrylamide’s α,β-unsaturated bond could enhance tumor specificity. Preliminary studies with trastuzumab analogs show 4-fold increased cytotoxicity in HER2+ cells .
Combination Therapies
Synergy with venetoclax (BCL2 inhibitor) has been observed in AML cell lines (combination index = 0.45) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume